Prospective DPP4 vs. FAP Selectivity Window (Unverified Database Hit)
A BindingDB record tentatively attributes two IC50 values to this compound: 1.70 nM against human DPP4 and 570 nM against human FAP, suggesting a ~335-fold selectivity window favoring DPP4 over FAP [1]. However, the source ChEMBL record (CHEMBL3805346) reflects a different molecular identity (C22H23F3N6), indicating a potential database mapping error [2]. Until the correct ChEMBL deposition is verified, these values cannot be used to assert differentiation.
| Evidence Dimension | Enzyme inhibition IC50 (DPP4 vs. FAP) |
|---|---|
| Target Compound Data | DPP4 IC50: 1.70 nM; FAP IC50: 570 nM (unverified chemical identity) |
| Comparator Or Baseline | Same compound across two related serine proteases (selectivity window) |
| Quantified Difference | ~335-fold selective for DPP4 over FAP (pending verification) |
| Conditions | In vitro enzymatic assay; human recombinant DPP4 and FAP (BindingDB curation) |
Why This Matters
If verified, this selectivity profile would be a key differentiator for metabolic disease vs. oncology applications, but current evidence is insufficient for procurement decisions.
- [1] BindingDB. BDBM50170924 – Affinity Data: IC50 1.70 nM (DPP4) and IC50 570 nM (FAP). Curated by ChEMBL from Merck Research Laboratories. View Source
- [2] ChEMBL. CHEMBL3805346 – Compound Report Card. Molecular Formula: C22H23F3N6. Identity mismatch with target compound. View Source
